Cerium;osmium
Description
Properties
CAS No. |
12050-60-1 |
|---|---|
Molecular Formula |
CeOs2 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
cerium;osmium |
InChI |
InChI=1S/Ce.2Os |
InChI Key |
ONFYCISPPPPZQF-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Os].[Os] |
Origin of Product |
United States |
Synthetic Methodologies for Cerium Osmium Compounds
Crystal Growth Techniques
The formation of high-quality crystalline cerium-osmium compounds, particularly intermetallics, is crucial for the investigation of their intrinsic physical properties. sigmaaldrich.com Techniques such as flux growth, high-temperature solid-state reactions, and other specialized methods are employed to produce single crystals and polycrystalline materials.
Flux Growth Methods for Single Crystals
The flux growth method is a prominent technique for synthesizing single crystals of intermetallic compounds from a molten metal solvent, or "flux". sigmaaldrich.comwikipedia.org This approach is advantageous because it allows crystal formation at temperatures below the melting point of the target compound, which is often beneficial for incongruently melting phases or materials with high melting points. wikipedia.org The flux method has been successfully used to grow a variety of cerium-containing intermetallics, and its principles are directly applicable to the Ce-Os system. sigmaaldrich.comsigmaaldrich.com For instance, skutterudite (B1172440) compounds with the formula LnT₄Sb₁₂ (where Ln can be Ce and T can be Os) have been prepared, highlighting a direct synthesis of a Ce-Os compound. researchgate.net
The general procedure involves dissolving the constituent elements (cerium, osmium, and often a third or fourth element) in an excess of a low-melting-point metal flux (e.g., Al, Ga, Sn, or In). sigmaaldrich.comucsb.edu The mixture is heated in a stable, non-reactive crucible (such as alumina (B75360) or tantalum) to a high temperature to ensure complete dissolution and homogenization of the melt. wikipedia.orgucsb.edumobt3ath.com This is followed by a slow cooling period, during which the solubility of the desired compound in the flux decreases, leading to nucleation and growth of single crystals. wikipedia.org Finally, the excess flux is separated from the grown crystals, typically by centrifugation while the flux is still molten. sigmaaldrich.com
The choice of reaction parameters, such as the elemental ratio, maximum temperature, cooling rate, and decanting temperature, significantly influences the final product's phase and crystal size. sigmaaldrich.comacs.org
Table 1: Representative Flux Growth Parameters for a Cerium Intermetallic System (Note: This table is based on a representative Ce-Pd-Ga system, illustrating the type of parameters relevant to Ce-Os flux growth)
| Parameter | Value/Description | Purpose | Source |
| Reactants | High-purity Ce, Pd, Ga | Constituent elements for the target compound. | sigmaaldrich.com |
| Flux | Excess Gallium (Ga) | Acts as a solvent for the reactants. | sigmaaldrich.com |
| Crucible | Alumina (Al₂O₃) | Inert container for the high-temperature reaction. | sigmaaldrich.comucsb.edu |
| Atmosphere | Evacuated fused silica (B1680970) tube | Prevents oxidation of reactive elements at high temperatures. | sigmaaldrich.com |
| Heating Profile | Heat to 1423 K | To dissolve reactants and homogenize the melt. | sigmaaldrich.com |
| Cooling Profile | Slow cool to desired spin temperature | To promote nucleation and growth of large single crystals. | sigmaaldrich.com |
| Flux Removal | Centrifugation | To separate the grown crystals from the molten flux. | sigmaaldrich.com |
High-Temperature Solid-State Reactions
High-temperature solid-state synthesis is a conventional and widely used method for producing polycrystalline powders of metallic and ceramic materials. science.gov This technique involves the direct reaction of solid precursors at elevated temperatures to form the desired product through atomic diffusion. researchgate.net
The process typically begins with intimately mixing stoichiometric amounts of high-purity starting materials, which can be elemental powders (Ce, Os) or their more stable compounds like oxides or hydrides. Grinding or ball-milling is employed to increase the contact surface area between reactants, which facilitates a more complete reaction. researchgate.net The powdered mixture is then pressed into a pellet and heated in a furnace under a controlled atmosphere (e.g., inert gas or vacuum) for an extended period. mdpi.com Temperatures are often very high, sometimes exceeding 1500°C, to provide sufficient thermal energy for overcoming diffusion barriers. science.gov The reaction may require several intermediate grinding and re-pelletizing steps to ensure homogeneity and completion of the reaction. science.govresearchgate.net This method was used to synthesize mixed-phase Sr₂CeO₄–SrCe₀.₈₅Y₀.₁₅O₃−δ ceramics, where thermal analysis revealed reaction temperatures between 875 and 994 °C. researchgate.net
Table 2: General Steps for High-Temperature Solid-State Synthesis
| Step | Description | Purpose | Source |
| 1. Precursor Selection | Choosing high-purity elements or binary compounds (e.g., oxides). | To ensure the final product has the correct composition. | researchgate.net |
| 2. Mixing & Grinding | Intimate mixing of stoichiometric amounts of precursors via mortar/pestle or ball-milling. | To maximize reactant contact and promote diffusion. | researchgate.net |
| 3. Pelletizing | Compressing the powder mixture into a dense pellet. | To further increase reactant contact and facilitate handling. | |
| 4. Calcination | Heating the pellet at high temperatures in a controlled-atmosphere furnace. | To initiate and drive the solid-state diffusion and chemical reaction. | science.govresearchgate.net |
| 5. Intermediate Grinding | Cooling, re-grinding, and re-pelletizing the sample. | To improve homogeneity and ensure the reaction goes to completion. | science.gov |
| 6. Final Sintering | A final, often prolonged, heating step at high temperature. | To achieve the desired crystalline phase and densify the material. | science.gov |
Other Controlled Growth Environments for Ce-Os Intermetallics
Beyond flux and solid-state methods, other techniques offer specialized control over the growth environment for producing high-quality intermetallic crystals. sigmaaldrich.com A controlled environment in this context refers to the precise manipulation of variables like temperature, pressure, and chemical gradients to guide crystal formation. osu.educornell.edu
Czochralski Method: This technique involves pulling a single crystal from a melt of the stoichiometric composition. sigmaaldrich.comdokumen.pub A seed crystal is dipped into the molten material and slowly withdrawn while rotating. The melt solidifies onto the seed, forming a large, continuous single-crystal boule. Precise temperature control at the solid-liquid interface is critical. dokumen.pub
Floating Zone Method: In this method, a polycrystalline rod of the material is heated in a narrow zone using an induction furnace or optical heaters. This molten zone is then moved along the length of the rod. As the zone passes, the material melts and then re-solidifies, often as a large single crystal with high purity, as impurities tend to remain in the molten zone. dokumen.pub
Vapor Transport Techniques: These methods involve transporting the source material through a gas phase to a cooler region where it crystallizes. aip.org In chemical vapor transport (CVT), a transport agent is used to form a volatile intermediate compound that decomposes at the growth site, depositing the desired material. This can yield high-purity crystals under relatively mild conditions. aip.org
Solution-Based Synthesis Approaches
While solid-state methods are common for intermetallics, solution-based approaches are highly relevant for producing cerium oxides and cerium-oxo clusters, which are important in various contexts related to cerium chemistry. acs.orgresearchgate.net These methods offer excellent control over particle size, morphology, and composition at lower temperatures. tesisenred.net
Various solution-based methods have been developed:
Co-precipitation: This involves dissolving a soluble cerium salt, such as cerium nitrate (B79036) (Ce(NO₃)₃), in a solvent (often water) and adding a precipitating agent (e.g., potassium carbonate, ammonia) to form an insoluble precursor like cerium carbonate or cerium hydroxide. wikipedia.orgscielo.org.mx This precursor is then calcined (heated) to form cerium oxide (CeO₂). wikipedia.org
Hydrothermal/Solvothermal Synthesis: These methods involve a chemical reaction in an aqueous (hydrothermal) or non-aqueous (solvothermal) solution within a sealed, heated vessel called an autoclave. researchgate.nettesisenred.net The high temperature and pressure facilitate the dissolution of precursors and subsequent crystallization of the desired product. This technique is effective for producing well-defined nanostructures like CeO₂ nanorods. nih.gov
Sol-Gel Method: This technique creates a solid material from a colloidal solution (sol) that gels to form a continuous network. tesisenred.netmdpi.com A cerium precursor, often an alkoxide or nitrate, undergoes hydrolysis and condensation reactions to form the sol. tesisenred.netmdpi.com After gelation and drying, a thermal treatment yields the final cerium oxide material. tesisenred.net
Synthesis of Cerium-Oxo Clusters: Polynuclear cerium-oxo clusters are synthesized in solution by carefully controlling the hydrolysis and condensation of cerium precursors in the presence of capping ligands. For example, a Ce₁₀-oxo cluster was prepared by reacting cerium nitrate with acetylacetonate (B107027) in methanol. acs.orgnih.gov The choice of solvent and ligands is critical in directing the assembly of these molecular clusters. acs.orgnih.gov
Table 3: Overview of Solution-Based Synthesis Methods for Cerium Compounds
| Method | Precursor Example | Key Steps | Typical Product | Source |
| Co-precipitation | Cerium nitrate hexahydrate | Dissolution, addition of precipitant, filtration, calcination. | CeO₂ nanoparticles. | scielo.org.mx |
| Hydrothermal | Cerium chloride (CeCl₃) | Reaction in a sealed autoclave at high temperature and pressure. | CeO₂ nanorods/nanowires. | nih.gov |
| Sol-Gel | Cerium nitrate hexahydrate | Hydrolysis and condensation of precursor, gelation, drying, thermal treatment. | CeO₂ nanoparticles. | mdpi.com |
| Cluster Synthesis | Cerium nitrate hexahydrate | Reaction with capping ligands (e.g., acetylacetonate) in a non-aqueous solvent. | [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂] | nih.gov |
Control of Stoichiometry and Impurity Effects during Synthesis
Achieving the correct stoichiometry and minimizing impurities are critical challenges in the synthesis of cerium-osmium compounds. The properties of these materials can be highly sensitive to their elemental composition and the presence of foreign phases. researchgate.net
Cerium's ability to exist in two stable oxidation states, +3 and +4, is a key factor influencing stoichiometry. wikipedia.org The final oxidation state in a compound depends on the synthetic conditions, such as temperature, atmosphere, and the presence of oxidizing or reducing agents. wikipedia.orgacs.org In the synthesis of cerium oxides, for example, the resulting product can be a non-stoichiometric compound with the formula CeO₂₋ₓ. wikipedia.org Controlling the stoichiometry of precursor materials is a crucial first step; for instance, in perovskite synthesis, using stoichiometrically correct PbI₂ was shown to be critical for achieving high-quality final products. whiterose.ac.uk
During synthesis, particularly at high temperatures, side reactions can lead to the formation of impurity phases. In skutterudite systems, the low solubility of cerium can lead to the formation of secondary phases rather than incorporation into the main crystal lattice. researchgate.net Similarly, in solution-based syntheses, the concentration of reactants must be carefully managed. For example, in the synthesis of CeO₂ nanorods, a high concentration of phosphate (B84403), used as a shape-directing agent, can lead to the formation of cerium phosphate (CePO₄) impurities. nih.gov The choice of crucible material in flux growth is also vital to prevent contamination of the crystals. ucsb.edu Careful selection of synthesis parameters, such as temperature profiles and reactant ratios, is essential to favor the formation of the desired stoichiometric phase and avoid unwanted byproducts. acs.org
Phase Equilibria and Structural Characterization of Cerium Osmium Intermetallics
Cerium-Osmium Phase Diagram Investigations
Detailed investigations of the complete binary phase diagram for the cerium-osmium system are not extensively documented in publicly available literature. However, studies on specific compounds and related systems provide insight into the complex interactions between these elements under various physical conditions.
Elemental cerium is renowned for its complex pressure-temperature (P-T) phase diagram, characterized by multiple solid-state phase transitions. tandfonline.com A notable feature is the isostructural γ-α phase transition, which involves a significant volume collapse of about 15% without a change in the face-centered cubic (fcc) crystal structure. tandfonline.comosti.gov This transition line terminates at a critical point estimated to be around 1.8 GPa and 485 K. tandfonline.com
At atmospheric pressure, cerium undergoes a transition from the γ-phase to the α-phase upon cooling. ras.ru The same transition occurs at room temperature under high pressure, typically around 7000 kg/cm ² (approximately 0.7 GPa). ras.ru The phase equilibrium line between the γ and α phases in the P-T plane is nearly a straight line. ras.ru
Further increases in pressure lead to other structural transformations. Above 4 GPa, cerium enters a region where monoclinic (α'') and orthorhombic (α') structures can coexist. tandfonline.com At even higher pressures, a body-centered tetragonal (bct) ε-phase becomes stable, and this phase has been observed up to at least 208 GPa. tandfonline.comosti.gov The phase diagram also features a minimum in the melting curve. tandfonline.com First-principles calculations have been employed to compute the P-T phase diagram, showing good agreement with experimental data and highlighting the role of f-electron localization, spin-orbit coupling, and entropic effects in driving these transitions. aps.org
Table 1: Selected Phases of Elemental Cerium under Pressure
| Phase | Crystal Structure | Conditions | Reference |
| γ-Ce | Face-Centered Cubic (fcc) | Ambient pressure, room temperature | tandfonline.com |
| α-Ce | Face-Centered Cubic (fcc) | High pressure (~0.7 GPa) or low temperature | tandfonline.comras.ru |
| α''-Ce | Monoclinic (mC4) | > 4 GPa, < 600 K | tandfonline.com |
| α'-Ce | Orthorhombic (oC4) | > 4 GPa, < 600 K | tandfonline.com |
| ε-Ce | Body-Centered Tetragonal (bct) | High pressure (> 13-17 GPa at room temp) | tandfonline.comosti.gov |
The filled skutterudite (B1172440) compound CeOs₄Sb₁₂ exhibits a highly unusual magnetic field-temperature (H-T) phase diagram. warwick.ac.ukaps.org This compound displays a field-induced valence transition separating a semimetallic, low-field, low-temperature 'L' phase from a metallic, high-field, high-temperature 'H' phase. warwick.ac.ukaps.orgosti.gov
Instead of the expected elliptical phase boundary typical for valence transitions (where H² is proportional to T²), CeOs₄Sb₁₂ shows a unique, wedge-shaped phase boundary. warwick.ac.ukaps.org This boundary has been mapped using resistivity, magnetostriction, and megahertz conductivity measurements in magnetic fields up to 60 T and temperatures down to 0.5 K. warwick.ac.ukaps.org
At very low temperatures (below 1 K), CeOs₄Sb₁₂ enters an ordered state, which has been suggested to be a spin-density wave (SDW) or charge-density wave state. kobe-u.ac.jpicm.edu.pl This ordered phase is characterized by a wave vector q = (1 0 0) and a very small ordered magnetic moment of about 0.07 μB per cerium atom. researchgate.net The application of an external magnetic field enhances the instability towards this magnetic order, causing the phase boundary to shift to higher temperatures for weak fields. kobe-u.ac.jp However, the antiferromagnetic structure is rapidly suppressed by a magnetic field of around 1 T. researchgate.net
The anomalous shape of the L-H phase boundary is attributed to different phenomena in different regions of the H-T diagram. warwick.ac.ukaps.org At high fields and low temperatures, the deviation from typical behavior is linked to magnetic fluctuations near a quantum critical point. warwick.ac.ukaps.orgosti.gov In contrast, the distortion of the boundary at low fields and high temperatures may be connected to the system's proximity to a topological semimetal phase, which can be induced by strain, leading to strong sample dependence. warwick.ac.ukaps.org
Table 2: Key Features of the H-T Phase Diagram of CeOs₄Sb₁₂
| Feature | Description | Temperature/Field Range | Reference |
| 'L' Phase | Semimetallic, low-field state | Low T, Low H | warwick.ac.ukaps.org |
| 'H' Phase | Metallic, high-field state | High T, High H | warwick.ac.ukaps.org |
| Ordered Phase | Antiferromagnetic-like (SDW) | T < 1 K (at H=0) | kobe-u.ac.jpicm.edu.plresearchgate.net |
| Phase Boundary | Unusual wedge-shape | Mapped up to 60 T and down to 0.5 K | warwick.ac.ukaps.org |
Crystallographic Analysis of Ce-Os Structures
Cerium and osmium form several intermetallic compounds with distinct crystal structures, which are central to their diverse physical properties.
Several cerium-osmium compounds crystallize in the filled skutterudite structure. pnas.orgnih.gov This structure has a general formula MT₄X₁₂ (where M is a lanthanide, T is a transition metal like Fe, Ru, or Os, and X is a pnictogen like P, As, or Sb). pnas.orgnih.gov These compounds adopt a body-centered cubic lattice with the space group Im-3 (No. 204). pnas.orgaip.orgresearchgate.netmdpi.com In this structure, the cerium atom is located within a large atomic cage formed by the surrounding osmium and pnictogen atoms. aip.orgosti.gov
CeOs₄As₁₂ : Single-crystal X-ray diffraction analysis confirms that CeOs₄As₁₂ adopts the filled skutterudite structure. pnas.org Its lattice constant is smaller than what would be expected from the lanthanide contraction, which indicates strong hybridization between the Ce 4f electron states and the conduction electron states of the Os and As atoms. pnas.org This hybridization leads to the material being classified as a hybridization gap semiconductor. pnas.org
CeOs₄Sb₁₂ : This compound is also a filled skutterudite. aip.orgresearchgate.net The Ce atom is considered a "rattler" within the oversized atomic cage formed by 12 Sb and 8 Os ions. aip.org This rattling motion of the filler atom is a key feature of skutterudites and significantly affects their thermal properties. Unlike some other skutterudites, inelastic neutron scattering studies on CeOs₄Sb₁₂ did not find a well-defined local Einstein oscillating mode in powder samples, though coherent phonons were observed in single crystals. aip.org
Table 3: Crystallographic Data for Ce-Os Filled Skutterudites
| Compound | Crystal System | Space Group | Lattice Constant (a) | Reference |
| CeOs₄As₁₂ | Cubic | Im-3 (No. 204) | 8.5280 Å | pnas.org |
| LaOs₄As₁₂ (for comparison) | Cubic | Im-3 (No. 204) | 8.5439 Å | pnas.orgmdpi.com |
| CeOs₄Sb₁₂ | Cubic | Im-3 (No. 204) | 9.300 Å | aip.org |
The ternary compound CeOs₂Al₁₀ is part of a family of materials, CeT₂Al₁₀ (T = Fe, Ru, Os), that have attracted significant interest. researchgate.net These compounds crystallize in the orthorhombic YbFe₂Al₁₀-type structure (space group Cmcm). researchgate.net This structure is characterized by a three-dimensional network where the rare-earth (Ce) atoms are situated in cages formed by the transition metal (Os) and aluminum atoms. researchgate.netresearchgate.net
The isostructural compound CeRu₂Al₁₀, for which detailed single-crystal X-ray diffraction data is available, provides a clear model for the structure of CeOs₂Al₁₀. researchgate.net The structure features alternating columns of RuAl₆ and CeRuAl₄ cuboids running along the warwick.ac.uk direction. researchgate.net The unique caged structure and the resulting electronic effects, such as c-f hybridization, lead to anomalous magnetic ordering at unusually high temperatures and the formation of a spin gap in both CeRu₂Al₁₀ and CeOs₂Al₁₀. researchgate.net
The ternary boride CeOs₃B₂ crystallizes in the hexagonal CeCo₃B₂-type structure (space group P6/mmm). iaea.orgaps.org This structural type is common for many R-T-B compounds (R=rare earth, T=transition metal). researchgate.net In contrast to the ferromagnetic ordering observed in the isostructural compound CeRh₃B₂, CeOs₃B₂ is a superconductor at low temperatures. aps.org The substitution of different transition metals within this structure type leads to a wide range of fascinating electronic and magnetic phenomena, from mixed valence and complex magnetism to superconductivity. aps.orgresearchgate.net
Kagome Laves Phases (e.g., CeOs₂)iucr.org
The intermetallic compound CeOs₂ is a significant example of polymorphism, existing in two distinct Laves phase structures: the cubic C15 (MgCu₂-type) and the hexagonal C14 (MgZn₂-type). nsf.govdntb.gov.ua The hexagonal C14 phase is of particular interest as its structure is composed of layers of osmium atoms arranged in a Kagome lattice—a network of corner-sharing triangles. mdpi.com This geometric motif is a source of intense research due to its potential to host exotic electronic states arising from frustrated electrons.
The two polymorphs of CeOs₂ exhibit remarkably different physical properties. The hexagonal C14 phase is a superconductor with a transition temperature (Tc) of 1.1 K. nsf.gov In contrast, the cubic C15 phase does not show any evidence of superconductivity down to temperatures as low as 70 mK. nsf.govdntb.gov.ua This stark difference underscores the profound influence of the crystal structure on the electronic ground state.
| Compound | Structure Type | Crystal System | Space Group | Lattice Parameter (Å) | Superconducting Tc (K) | Reference |
|---|---|---|---|---|---|---|
| CeOs₂ | C15 (MgCu₂-type) | Cubic | Fd-3m | a = 7.725 | > 0.07 | nsf.gov |
| CeOs₂ | C14 (MgZn₂-type) | Hexagonal | P6₃/mmc | - | 1.1 | nsf.gov |
ZrSiCuAs-type Structures (e.g., CeAgOS relevant to Ce-Os)conicet.gov.ar
While no binary cerium-osmium compound is known to adopt the ZrSiCuAs-type structure, the quaternary oxysulfide CeAgOS serves as a relevant example of cerium in this structural environment. mdpi.commatec-conferences.org These materials are characterized by a layered structure, crystallizing in the tetragonal space group P4/nmm. mdpi.commatec-conferences.org The structure consists of alternating layers of [CeO] and [AgS], stacked along the c-axis.
Research into CeAgₓOS and the related CeCuₓOS has shown that these compounds can be non-stoichiometric, with vacancies in the coinage-metal (Ag, Cu) layer. mdpi.commatec-conferences.org This structural feature has a direct impact on the electronic properties, specifically promoting a mixed-valence state where both Ce³⁺ and Ce⁴⁺ ions coexist to maintain charge balance. mdpi.com This demonstrates how defects within the crystal lattice can be used to tune the electronic character of the material.
| Compound | Structure Type | Crystal System | Space Group | Lattice Parameters (Å) | Reference |
|---|---|---|---|---|---|
| CeAgOS | ZrSiCuAs-type | Tetragonal | P4/nmm | a = 4.0536, c = 9.049 | mdpi.commatec-conferences.org |
Structural Distortions and Their Impact on Electronic States
The interplay between crystal structure and electronic properties is a central theme in the study of cerium-osmium compounds. Structural variations, whether they are large-scale polymorphic transformations or local distortions and defects, can profoundly alter the electronic state of the system.
The case of CeOs₂ is a clear example of how polymorphism directly controls emergent properties like superconductivity. nsf.gov The different stacking sequences of atomic layers in the C14 and C15 structures lead to distinct electronic band structures, resulting in one phase being a superconductor while the other is not. nsf.govdntb.gov.ua Furthermore, electrical resistivity measurements for both phases of CeOs₂ show a strong negative curvature with temperature, a characteristic feature often associated with valence fluctuation compounds, where the Ce 4f electron hybridizes with conduction electrons. nsf.gov
In ternary and quaternary systems, more subtle structural features come into play. In compounds like CeAgₓOS, the presence of vacancies is a structural defect that directly influences the cerium valence state. mdpi.com In other cerium-based intermetallics, such as Ce₂Ru₂Ga₃ (ruthenium is in the same group as osmium), abnormally short distances between cerium and the transition metal atom have been observed. These short bonds are considered a local structural distortion and are directly linked to an intermediate valence state of the cerium atoms, as confirmed by X-ray absorption and magnetic susceptibility measurements. This principle highlights how local coordination geometry can tune the delicate energy balance of the Ce 4f electron. Additionally, studies on the filled skutterudite CeOs₄Sb₁₂ have revealed an unusual phase boundary in its temperature-magnetic field diagram, which is associated with a valence transition of cerium from a Ce⁴⁺ to a Ce³⁺ state, further linking the electronic state to external parameters.
Electronic Structure and Hybridization in Cerium Osmium Compounds
Role of Cerium 4f Electrons
The 4f electrons of cerium are unique in that they exist on the cusp between localized atomic-like states and delocalized, or itinerant, band-like states. frontiersin.org This dual character is a central theme in the physics of cerium-based compounds and is crucial for understanding their electronic and magnetic properties.
In many cerium compounds, the 4f electrons can exhibit either localized behavior, where they are tightly bound to the cerium atom and contribute a local magnetic moment, or itinerant behavior, where they delocalize and participate in the electronic bands of the material. The degree of localization versus itinerancy is a delicate balance influenced by factors such as pressure, temperature, and the chemical environment.
Theoretical models and experimental observations suggest that in some cerium-osmium compounds, the 4f electrons are neither purely localized nor purely itinerant but exist in an intermediate valence state. This means that the 4f occupancy fluctuates between different electronic configurations, for example, between 4f¹ (localized) and 4f⁰ (itinerant). This fluctuation is a dynamic process and is a hallmark of strong electron correlation effects.
A key mechanism governing the electronic properties of cerium-osmium compounds is the hybridization between the localized cerium 4f electrons and the itinerant conduction electrons (c-f hybridization). This interaction allows the 4f electrons to mix with the wider conduction bands, which can lead to the formation of heavy quasiparticles with effective masses much larger than the bare electron mass.
In the context of CeOs2Al10, spectroscopic evidence confirms the presence of c-f hybridization. wikipedia.org The strength of this hybridization is a critical parameter that dictates the ground state of the material. A strong c-f hybridization can lead to the screening of the cerium magnetic moments by the conduction electrons, a phenomenon known as the Kondo effect. In a dense lattice of cerium atoms, this can result in a coherent state and the opening of a hybridization gap at the Fermi level.
Furthermore, research on related cerium compounds has highlighted the anisotropic nature of c-f hybridization. escholarship.orgnih.gov This anisotropy, where the hybridization strength varies depending on the crystallographic direction, is believed to play a significant role in the unusual magnetic and electronic properties observed in these materials.
Band Structure Investigations
The band structure of a material describes the allowed energy levels for electrons as a function of their momentum and is fundamental to understanding its electronic properties. In cerium-osmium compounds, the band structure is significantly influenced by the c-f hybridization and the presence of strong electron correlations.
The Fermi surface is the boundary in momentum space that separates occupied from unoccupied electron states at absolute zero temperature. Its shape and topology are crucial for determining the transport and magnetic properties of a metal. In the case of Kondo insulators like CeOs2Al10, a full gap opens at the Fermi level at low temperatures, meaning there is no traditional Fermi surface. However, the nature of the bands near the Fermi level before the gap opens is of great interest.
The recent discovery of topological insulators has led to investigations into whether Kondo insulators, which also possess a gap opened by strong interactions and spin-orbit coupling, could host non-trivial topological states. arxiv.orgaps.orgmonash.edu Theoretical models suggest that some Kondo insulators can indeed be topological, characterized by the presence of protected surface states within the bulk energy gap. aps.org While direct experimental confirmation of topological surface states in a specific cerium-osmium compound is an active area of research, the CeT2Al10 family is considered a potential candidate for such phenomena. arxiv.org Quantum oscillation measurements, such as the de Haas-van Alphen effect, are powerful techniques for mapping the Fermi surface. wikipedia.orgwikipedia.org However, for a fully gapped Kondo insulator, these oscillations would be absent.
A key feature of the band structure in many cerium-osmium compounds, particularly the Kondo insulator CeOs2Al10, is the formation of a hybridization gap. arxiv.org This gap in the electronic density of states at the Fermi level arises from the coherent hybridization of the flat 4f bands with the dispersive conduction bands. The size of this gap is typically small, on the order of tens of millielectronvolts, and is responsible for the semiconducting-like behavior observed in the electrical resistivity at low temperatures.
Inelastic neutron scattering and photoemission spectroscopy studies on CeOs2Al10 have provided direct evidence for the existence of this hybridization gap. arxiv.org Interestingly, some studies suggest the presence of more than one gap structure, possibly related to the anisotropic nature of the c-f hybridization or the onset of magnetic order. The formation and characteristics of the hybridization gap are central to the classification of these materials as Kondo insulators.
Influence of Spin-Orbit Coupling
Spin-orbit coupling (SOC) is a relativistic effect that links an electron's spin with its orbital motion. In heavy elements like cerium and osmium, SOC is significantly enhanced and can have a profound impact on the electronic band structure.
In cerium-osmium compounds, SOC plays a crucial role in several ways. Firstly, it is an essential ingredient in the theoretical models that predict the possibility of topological Kondo insulator states. aps.org The interaction can lead to a band inversion, a necessary condition for the emergence of non-trivial topology.
Secondly, SOC can lift the degeneracy of electronic bands, leading to a splitting of energy levels. This is particularly relevant for the Os 5d orbitals, which contribute significantly to the density of states near the Fermi level. The spin-orbit interaction within the Os 5d shell is thought to be responsible for a two-peak structure observed in the valence band of CeOs2Al10. frontiersin.org
Furthermore, SOC can influence the magnetic anisotropy of the system by coupling the spin moments to the crystal lattice. In materials with strong SOC, the magnetic moments may have a preferred orientation, which can affect the nature of any magnetic ordering. The interplay between the single-ion crystal field anisotropy, which is also influenced by SOC, and the anisotropic exchange interactions is thought to be a key factor in determining the magnetic structure of compounds like CeOs2Al10. arxiv.org
Density of States Analysis
A detailed analysis of the electronic density of states (DOS) provides profound insight into the nature of chemical bonding and the electronic interactions within cerium-osmium compounds. Theoretical investigations, particularly those employing first-principles calculations, have elucidated the contributions of the constituent atomic orbitals to the electronic structure, revealing the extent of hybridization between cerium, osmium, and in the case of ternary compounds, other constituent elements.
The defining characteristic of cerium-containing intermetallics is the role of the Ce 4f electrons. The degree of localization or itinerancy of these electrons, and their hybridization with the conduction band states, dictates many of the material's physical properties. In Ce₃Os₄Ge₁₃, the Ce 4f states are expected to be the primary contributors to the electronic states in the immediate vicinity of the Fermi level. The hybridization between the Ce 4f and Os 5d states, along with the Ge 4p states, is crucial in determining the electronic and magnetic behavior of the compound.
While detailed, numerically tabulated DOS data for binary or ternary cerium-osmium compounds are scarce in publicly accessible literature, the following table provides a qualitative summary of the expected primary orbital contributions to the density of states in the valence and conduction bands for a representative compound like Ce₃Os₄Ge₁₃, based on comparative analysis with isostructural materials.
| Compound | Energy Region | Primary Contributing Orbitals | Secondary Contributing Orbitals |
|---|---|---|---|
| Ce₃Os₄Ge₁₃ (Anticipated) | Valence Band (near E_F) | Os 5d, Ge 4p | Ce 4f |
| Conduction Band (near E_F) | Ce 4f | Os 5d |
It is important to note that the precise energy levels and the extent of hybridization can be significantly influenced by factors such as lattice parameters and the specific theoretical framework used for calculations (e.g., the inclusion of on-site Coulomb interaction, U, for the Ce 4f electrons). Further dedicated theoretical and experimental studies are necessary to provide a comprehensive and quantitative understanding of the density of states in various cerium-osmium compounds.
Valence Instabilities and Fluctuations in Cerium Osmium Systems
Occurrence of Mixed Valence States of Cerium (Ce³⁺/Ce⁴⁺)
In the majority of its compounds, cerium exists in a trivalent state (Ce³⁺) with a single electron in its 4f orbital. However, under certain conditions, it can also adopt a tetravalent state (Ce⁴⁺) by losing this 4f electron. In some materials, the energy difference between these two configurations is small, leading to a "mixed valence" or "valence fluctuating" state where the cerium ion dynamically fluctuates between the Ce³⁺ and Ce⁴⁺ configurations.
In the case of CeOs₂, a clear dichotomy in the valence state of cerium is observed between its two crystallographic structures. The hexagonal C14 phase of CeOs₂ is characterized by a stable trivalent state of the cerium ions. In contrast, the cubic C15 phase displays features that are characteristic of valence fluctuating compounds, indicating a mixed valence state where the cerium ion exists in a quantum mechanical mixture of the Ce³⁺ and Ce⁴⁺ states. jps.jp This difference in the cerium valence state between the two phases is fundamental to understanding their distinct physical properties.
The C15 phase of CeOs₂ can be obtained by conventional arc melting, while the C14 structure is formed by annealing the C15 structure at temperatures between 500°C and 950°C. This suggests that the C15 phase is the high-temperature stable form, while the C14 phase is the low-temperature stable polymorph. jps.jp
| Crystallographic Phase | Symmetry | Cerium Valence State |
|---|---|---|
| C14 | Hexagonal (MgZn₂ type) | Stable Trivalent (Ce³⁺) |
| C15 | Cubic (MgCu₂ type) | Mixed Valence (Ce³⁺/Ce⁴⁺) |
Quantum Valence Transitions and Associated Phenomena
The fluctuation of the cerium valence in the C15 phase of CeOs₂ is a quantum mechanical phenomenon. At high temperatures, the fluctuations between the Ce³⁺ and Ce⁴⁺ states are primarily thermal in nature. However, as the temperature is lowered, the system can approach a quantum critical point where the valence fluctuations become quantum mechanical. These quantum valence transitions can drive the system to novel ground states.
While a sharp, first-order valence transition is not explicitly reported for CeOs₂, the continuous nature of the valence fluctuations in the C15 phase influences its properties down to low temperatures. The stronger valence fluctuations in the C15 phase are believed to be a key factor in the suppression of superconductivity in this polymorph, which is not observed down to 70 mK. In contrast, the C14 phase, with its stable Ce³⁺ valence, becomes superconducting at 1.1 K. jps.jp This stark difference highlights the profound impact of valence fluctuations on the electronic ground state.
Experimental Signatures of Valence Fluctuations
Several experimental techniques provide evidence for valence fluctuations in the C15 phase of CeOs₂.
Magnetic Susceptibility: The magnetic susceptibility of the C15 phase is nearly temperature-independent at low temperatures, which is a hallmark of valence-fluctuating cerium compounds. This behavior arises because the rapid fluctuations between the magnetic Ce³⁺ state and the non-magnetic Ce⁴⁺ state lead to a non-magnetic ground state with a finite susceptibility. In contrast, the C14 phase exhibits a magnetic susceptibility that is more typical of a system with stable magnetic moments. jps.jp
Electrical Resistivity: The temperature dependence of the electrical resistivity for both phases of CeOs₂ shows a strong curvature, a feature often observed in valence fluctuation compounds. However, the resistivity of the C15 phase exhibits a more pronounced curvature, suggesting stronger scattering of conduction electrons by the fluctuating 4f electron of cerium. jps.jp
Thermoelectric Power (Seebeck Coefficient): The thermoelectric power of the C15 phase of CeOs₂ is large and positive, with a broad peak at around 120 K. This is a characteristic signature of mixed-valence systems. The C14 phase, on the other hand, shows a smaller thermoelectric power that is typical of a normal metal with stable trivalent cerium ions. jps.jp
Specific Heat: The electronic specific heat coefficient (γ) for the C15 phase is enhanced compared to that of the C14 phase. This enhancement is a consequence of the strong electronic correlations associated with the valence fluctuations, which lead to a high density of states at the Fermi level. jps.jp
| Experimental Probe | C14 Phase (Stable Ce³⁺) | C15 Phase (Mixed Valence) |
|---|---|---|
| Magnetic Susceptibility | Consistent with stable magnetic moments | Nearly temperature-independent at low T |
| Electrical Resistivity | Curvature present, less pronounced | Strong curvature, indicative of enhanced scattering |
| Thermoelectric Power | Small, typical of normal metals | Large and positive with a broad peak |
| Electronic Specific Heat (γ) | Lower value | Enhanced value |
Relationship between Valence State and Electronic Properties
The valence state of cerium is intrinsically linked to the electronic properties of CeOs₂. The hybridization between the localized 4f electron of cerium and the conduction electrons determines the degree of valence fluctuation and, consequently, the electronic and magnetic behavior of the material.
In the C15 phase, the stronger hybridization leads to significant valence fluctuations. This results in a non-magnetic ground state, an enhanced electronic specific heat, and the characteristic transport properties mentioned above. The strong scattering of conduction electrons by the fluctuating valence is also the primary reason for the suppression of superconductivity in this phase. jps.jp
Conversely, in the C14 phase, the weaker hybridization results in a stable trivalent cerium ion with a well-defined magnetic moment. This leads to more conventional metallic behavior and allows for the emergence of superconductivity at low temperatures. The difference in the local atomic arrangement between the cubic C15 and hexagonal C14 structures is believed to be the origin of the different hybridization strengths. jps.jp
The study of the two polymorphs of CeOs₂ provides a clear and compelling example of how the crystallographic structure can tune the valence state of cerium, which in turn governs the macroscopic electronic and magnetic properties of the material.
Magnetic Phenomena and Quantum Criticality in Cerium Osmium Materials
Magnetic Ground States in Ce-Os Intermetallics
The magnetic properties of cerium-osmium intermetallics are largely dictated by the behavior of the cerium ions' 4f electrons. Depending on the specific crystal structure and composition, these materials can exhibit different magnetic ground states at low temperatures, including antiferromagnetism and paramagnetism.
Antiferromagnetism
Antiferromagnetism is a common ground state in cerium-based heavy fermion compounds, where the localized magnetic moments of the cerium ions order in an antiparallel fashion at a characteristic Néel temperature (T₀). In materials that exhibit antiferromagnetism, the magnetic moments of atoms or molecules, usually related to the spins of electrons, align in a regular pattern with neighboring spins on different sublattices pointing in opposite directions. This ordered magnetic state vanishes at and above the Néel temperature, where the material typically becomes paramagnetic.
A prominent example within the cerium-osmium family is the caged compound CeOs₂Al₁₀ , which crystallizes in the orthorhombic YbFe₂Al₁₀-type structure. This material undergoes a phase transition into an antiferromagnetically ordered state at a Néel temperature of T₀ = 29 K. arxiv.org A mysterious phase transition at this temperature has been the subject of intensive study. Neutron diffraction studies on hole-doped CeOs₁.₉₄Re₀.₀₆Al₁₀ have revealed that the magnetic ground state preserves the anomalous direction of the ordered moments along the c-axis, similar to the undoped parent compound. shamra-academia.com The magnetic susceptibility in CeOs₂Al₁₀ is highly anisotropic, with the susceptibility along the a-axis being the largest, followed by the c-axis and then the b-axis (χₐ > χₑ > χₐ). All components of the susceptibility sharply decrease upon cooling below the ordering temperature. arxiv.org
| Compound | Crystal Structure | Néel Temperature (T₀) | Magnetic Moment Direction |
| CeOs₂Al₁₀ | Orthorhombic | 29 K | c-axis |
Heavy Fermion Behavior
Heavy fermion systems are a class of intermetallic compounds, often containing rare-earth elements like cerium, that exhibit an extraordinarily large effective mass of their charge carriers at low temperatures. wikipedia.org This enhanced effective mass, which can be up to 1,000 times that of a free electron, is a direct consequence of the strong correlations between the localized 4f electrons and the itinerant conduction electrons. wikipedia.org
At high temperatures, the 4f electrons in these materials behave as localized magnetic moments, and the material acts as a normal metal. wikipedia.org However, as the temperature is lowered, the interactions between the 4f electrons and the conduction electrons become significant, leading to the formation of a coherent state and the emergence of "heavy" quasiparticles. wikipedia.org
Kondo Effect and Conduction Electron Screening of 4f Moments
The Kondo effect is a fundamental phenomenon in condensed matter physics that describes the scattering of conduction electrons by magnetic impurities in a metal. wikipedia.org In the context of cerium-osmium materials, the localized 4f electrons of the cerium ions act as these magnetic impurities. At high temperatures, the scattering is weak, but as the temperature is lowered, the interaction between the conduction electrons and the localized 4f moments becomes increasingly strong. wikipedia.org
This strong interaction leads to the formation of a many-body singlet state, where the spin of the localized 4f electron is effectively screened by the spins of the surrounding conduction electrons. nih.gov This screening process is what gives rise to the heavy quasiparticles and the characteristic properties of heavy fermion systems. The temperature scale at which this screening becomes significant is known as the Kondo temperature (Tₖ).
The compound CeOs₂Al₁₀ is considered an antiferromagnetic Kondo semiconductor. semanticscholar.org The activation-type behavior of its electrical resistivity below 50 K suggests the opening of a gap in the conduction band, which is a characteristic feature of Kondo insulators. arxiv.org This indicates a strong hybridization between the Ce 4f electrons and the conduction electrons, leading to the screening of the 4f moments and the formation of a correlated ground state.
Quantum Critical Points (QCPs)
In some heavy fermion systems, it is possible to tune the magnetic ordering temperature to absolute zero by applying an external parameter such as pressure, magnetic field, or chemical doping. The point in the phase diagram where this continuous phase transition at zero temperature occurs is known as a quantum critical point (QCP). researchgate.net
Nature of Quantum Criticality in Ce-based Kondo Lattices
In cerium-based Kondo lattices, the QCP is typically associated with the competition between the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which favors long-range magnetic order, and the Kondo effect, which favors a non-magnetic, heavy fermion ground state. researchgate.net As the system is tuned towards the QCP, the fluctuations of the magnetic order parameter become critical and extend over long length and time scales. These quantum critical fluctuations can have a profound impact on the electronic properties of the material, often leading to non-Fermi liquid behavior, where the temperature dependence of physical properties deviates from the predictions of the standard theory of metals. arxiv.org
The study of quantum criticality is a very active area of research, as it is believed that the fluctuations associated with a QCP can mediate unconventional superconductivity. aps.org While a definitive QCP has not yet been experimentally demonstrated in a binary cerium-osmium compound, the presence of both magnetic ordering and Kondo-like behavior in materials like CeOs₂Al₁₀ makes them promising candidates for exploring the physics of quantum criticality. Further studies involving tuning parameters like pressure or chemical substitution would be necessary to investigate the possibility of inducing a quantum critical point in these systems.
Field-Induced and Pressure-Induced Quantum Critical Phenomena
A quantum critical point (QCP) marks a phase transition at absolute zero temperature, which can be accessed by tuning a non-thermal parameter such as a magnetic field or pressure. aps.orgaps.org In many cerium-based heavy fermion compounds, applying pressure or a magnetic field can suppress a magnetically ordered state (like antiferromagnetism) to zero temperature, revealing the QCP and the quantum fluctuations associated with it. aps.org
The family of compounds CeT2Al10 (where T = Fe, Ru, Os) has been a subject of intense study due to their unusual physical properties. iucr.org Specifically, CeOs2Al10 exhibits antiferromagnetic (AFM) ordering at a Néel temperature (T_N) of 28.5 K. iucr.org While its sibling compound, CeRu2Al10, can be tuned by pressure, which enhances its T_N initially before suppression, detailed studies documenting the tuning of CeOs2Al10 to a field-induced or pressure-induced quantum critical point are not extensively available in current research. The investigation of quantum criticality in this specific osmium-containing compound remains an area for further exploration.
Non-Fermi Liquid Behavior in Proximity to QCPs
Near a quantum critical point, the intense quantum fluctuations can lead to a breakdown of Landau's Fermi liquid theory, which describes the behavior of most conventional metals at low temperatures. aps.org This deviation gives rise to "non-Fermi liquid" (NFL) behavior, characterized by anomalous temperature dependencies in thermodynamic and transport properties. missouristate.eduaps.org Common signatures of NFL behavior include a logarithmic or weak power-law divergence in the electronic specific heat divided by temperature (C/T) as temperature approaches zero, and an electrical resistivity that varies linearly with temperature (ρ ∝ T), in contrast to the T² dependence predicted by Fermi liquid theory. aps.orgmissouristate.edu
While NFL behavior is a hallmark of quantum criticality and has been observed in numerous cerium-based compounds as they are tuned towards a QCP, specific experimental evidence demonstrating NFL behavior in CeOs2Al10 as a consequence of its proximity to a QCP has not been prominently reported. aps.orgresearchgate.net The ground state of CeOs2Al10 is characterized by its antiferromagnetic order, and investigations into suppressing this order to access a QCP and the attendant NFL phenomena are needed.
Magnetic Anisotropy Studies
Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a crucial feature of the CeOs2Al10 compound. Research indicates that the magnetic properties of this material are highly anisotropic, a behavior that stems from the interplay between the crystalline electric field (CEF) and anisotropic hybridization between cerium's 4f electrons and the conduction electrons (c-f hybridization). researchgate.net
In the paramagnetic state (at temperatures above T_N), the anisotropic magnetic susceptibility of CeOs2Al10 can be effectively modeled by considering the CEF level scheme and an anisotropic exchange interaction. researchgate.net However, the most striking feature emerges in the antiferromagnetically ordered state. Neutron scattering studies have revealed that the ordered cerium magnetic moments, which are reduced to approximately 0.3-0.4 µB, align along the crystallographic c-axis. iucr.org This is highly unusual because CEF calculations identify the c-axis as the "hard" axis of magnetization, meaning it is energetically unfavorable for the magnetic moments to align in this direction. iucr.org
This ordering along the hard axis points to a complex mechanism governing the magnetic structure. It is proposed that the anisotropic c-f hybridization, particularly strong along the a-axis, plays a decisive role in establishing this unconventional magnetic ground state. researchgate.net This suggests that while the CEF effect dictates the hard and easy magnetic axes in the paramagnetic regime, the hybridization effects dominate at lower temperatures, forcing the magnetic moments into an unusual configuration in the ordered state.
Data Tables
Table 1: Magnetic Properties of CeT2Al10 (T = Fe, Ru, Os) Compounds
| Compound | Magnetic Ground State | Néel Temperature (T_N) | Ordered Moment (µB/Ce) | Moment Direction |
| CeFe2Al10 | Kondo Insulator (No Order) | N/A | N/A | N/A |
| CeRu2Al10 | Antiferromagnetic | 27 K | ~0.3-0.4 | c-axis |
| CeOs2Al10 | Antiferromagnetic | 28.5 K | ~0.3-0.4 | c-axis |
This table provides a comparative overview of the fundamental magnetic properties of the CeT2Al10 series, highlighting the antiferromagnetic nature of the osmium-containing compound. Data sourced from iucr.org.
Superconducting Properties of Cerium Osmium Compounds
Conventional Superconductivity in Ternary Cerium-Osmium Borides (e.g., CeOs3B2)
In the landscape of superconductivity, "conventional" superconductors are those whose properties can be well-described by the Bardeen-Cooper-Schrieffer (BCS) theory, where the pairing of electrons is mediated by phonons. Among the ternary cerium-osmium compounds, CeOs3B2 stands out as an example of a material exhibiting conventional superconductivity.
Ternary borides containing rare earth and transition metals have been a fertile ground for the discovery of new superconductors. The compound CeOs3B2 crystallizes in the hexagonal CeCo3B2-type structure. This structural motif is common among a number of ternary boride superconductors. While detailed experimental data on the superconducting parameters of CeOs3B2 are not extensively available in the public domain, its classification as a conventional superconductor suggests that it likely exhibits properties such as an isotropic superconducting gap and a type-II superconducting behavior, which is common for alloy and compound superconductors.
The superconducting transition temperature (Tc) is a key parameter for any superconductor. For CeOs3B2, the transition to the superconducting state occurs at a specific critical temperature, which can be influenced by external factors such as pressure. The study of related compounds with the same crystal structure, such as LuOs3B2, which exhibits type-II bulk superconductivity, provides some context. These materials are often characterized by moderately coupled superconducting states.
Further research to determine key superconducting parameters for CeOs3B2, such as the upper and lower critical fields (Hc2 and Hc1), the coherence length (ξ), and the penetration depth (λ), would provide a more complete picture of its conventional superconducting nature.
Unconventional and Heavy Fermion Superconductivity
Beyond the realm of conventional BCS theory lies the fascinating world of unconventional superconductivity, which is often intimately linked with heavy fermion behavior, particularly in cerium-based compounds. Heavy fermion systems are characterized by charge carriers with exceptionally large effective masses, sometimes hundreds of times that of a free electron. This dramatic mass enhancement arises from the hybridization of the localized 4f electrons of cerium with the conduction electrons.
The first heavy fermion superconductor discovered was CeCu2Si2 in 1979, a discovery that opened up a new field of research. wikipedia.org Since then, over 30 heavy fermion superconductors have been identified, primarily in compounds containing cerium or uranium. wikipedia.org These materials are considered "unconventional" because their superconducting pairing mechanism is not thought to be mediated by phonons, but rather by magnetic fluctuations or other electronic interactions. mpg.de This often results in a superconducting order parameter with a lower symmetry than the underlying crystal lattice, such as d-wave or p-wave pairing, which is in contrast to the isotropic s-wave pairing of conventional superconductors.
Unconventional superconductivity is a hallmark of many heavy fermion systems, where it often emerges in proximity to a magnetically ordered state. mpg.deosti.gov The delicate balance between the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which favors magnetic ordering of the local moments, and the Kondo effect, which screens these moments, can be tuned by external parameters like pressure or chemical doping. This tuning can lead to a quantum critical point where the magnetic ordering temperature is suppressed to absolute zero, and it is in the vicinity of this point that unconventional superconductivity often appears. osti.gov
While there is a rich body of research on unconventional superconductivity in cerium-based compounds like CeCoIn5 and CeRhIn5, specific experimental evidence of unconventional or heavy fermion superconductivity in a binary or ternary compound of cerium and osmium is not prominently reported in the scientific literature. However, the general principles observed in other Ce-based heavy fermion systems provide a strong framework for what might be expected if such a compound were to be synthesized and studied. The presence of the heavy element osmium could potentially lead to strong spin-orbit coupling, which can further influence the nature of the unconventional superconducting state.
Coexistence of Superconductivity and Magnetism
One of the most intriguing phenomena in condensed matter physics is the coexistence of superconductivity and magnetism, two collective states of matter that were long considered to be mutually exclusive. In conventional superconductors, the internal magnetic field created by ferromagnetic ordering typically destroys the Cooper pairs responsible for superconductivity. However, in certain classes of materials, particularly those exhibiting unconventional superconductivity, these two phenomena can coexist, sometimes even in a cooperative manner.
Cerium-based heavy fermion compounds have proven to be a particularly rich platform for studying the interplay between magnetism and superconductivity. nih.gov In many of these systems, superconductivity emerges from a magnetically ordered state, or in a region of the phase diagram where magnetic fluctuations are strong. osti.gov The nature of this coexistence can vary. In some cases, superconductivity and long-range magnetic order appear to be spatially segregated within the material. In others, there is evidence for microscopic coexistence, where both phenomena are present in the same volume of the material.
A notable example is the CeO1-xFxBiS2 system, where both superconductivity and two types of ferromagnetism are induced by fluorine substitution. researchgate.netresearchgate.net The highest superconducting transition temperature in this system is observed when the ferromagnetism is also enhanced, suggesting a link between the two phenomena. researchgate.net Another well-studied system is CeCo(In1-xZnx)5, where zinc doping can be used to tune the system from a purely superconducting state to one where an antiferromagnetic order coexists with superconductivity. nih.gov Highly sensitive experimental probes, such as muon spin rotation and relaxation (μSR) and neutron diffraction, are crucial for investigating the magnetic structure in the presence of superconductivity. nih.gov
While the coexistence of magnetism and superconductivity is a well-established phenomenon in several cerium-based intermetallic compounds, there is a lack of specific reports in the scientific literature detailing this phenomenon in compounds composed solely of cerium and osmium. The general behavior observed in other cerium compounds, however, suggests that if a cerium-osmium compound were to exhibit unconventional superconductivity, it would likely do so in close proximity to a magnetic instability, making it a prime candidate for exploring this fascinating interplay.
Influence of High Pressure on Superconducting Transition Temperature (Tc)
The application of high pressure is a powerful tool in the study of superconducting materials. By systematically reducing the interatomic distances, pressure can significantly alter the electronic and phononic properties of a material, leading to changes in its superconducting transition temperature (Tc). arxiv.org The response of Tc to pressure can provide valuable insights into the nature of the superconducting state and the pairing mechanism at play.
In conventional superconductors, the effect of pressure on Tc is often related to changes in the phonon spectrum and the electronic density of states at the Fermi level. arxiv.org For many conventional superconductors, Tc decreases with increasing pressure due to the stiffening of the crystal lattice, which leads to higher phonon frequencies. arxiv.org However, in some cases, pressure can induce structural phase transitions or changes in the Fermi surface topology, leading to more complex and sometimes non-monotonic variations in Tc. arxiv.org
In the context of cerium-based heavy fermion superconductors, pressure plays a particularly crucial role. As mentioned earlier, pressure can be used to tune the balance between the RKKY interaction and the Kondo effect. osti.gov By suppressing a magnetically ordered state, pressure can drive the system towards a quantum critical point, often leading to the emergence or enhancement of unconventional superconductivity. osti.gov This results in a characteristic "dome" of superconductivity in the temperature-pressure phase diagram, where Tc first increases with pressure, reaches a maximum, and then decreases.
Superconducting Anisotropies in Single Crystals
The study of single crystals is essential for understanding the intrinsic properties of a material, as it allows for measurements along different crystallographic directions. In the context of superconductivity, this is particularly important for characterizing anisotropic properties, which are a hallmark of many unconventional superconductors. Superconducting anisotropy refers to the dependence of superconducting properties, such as the upper critical field (Hc2), on the direction of the applied magnetic field relative to the crystal lattice. nthu.edu.tw
In a type-II superconductor, Hc2 is the magnetic field at which superconductivity is completely suppressed. In an anisotropic superconductor, the value of Hc2 can be significantly different when the magnetic field is applied parallel to a certain crystallographic plane compared to when it is applied perpendicular to it. This anisotropy is a direct consequence of an anisotropic Fermi surface and/or an anisotropic superconducting gap. nthu.edu.tw For example, in many layered unconventional superconductors, Hc2 is much larger when the field is applied parallel to the superconducting layers than when it is perpendicular to them.
The study of non-centrosymmetric superconductors, such as CePt3Si, has also highlighted the importance of anisotropy. nthu.edu.tw The lack of inversion symmetry in these materials can lead to a splitting of the electronic bands and the possibility of mixed-parity Cooper pairing states, which can result in complex anisotropic superconducting behavior. nthu.edu.tw
Experimental investigations into the superconducting anisotropies of cerium-osmium compounds require the availability of high-quality single crystals. To date, there is a scarcity of published research on the growth and characterization of single crystals of superconducting cerium-osmium compounds. Such studies would be invaluable for determining the symmetry of the superconducting order parameter and for probing the fundamental nature of the superconducting state in these materials.
Advanced Spectroscopic and Characterization Techniques for Cerium Osmium Research
X-ray Based Spectroscopies for Electronic Structure and Valence States
X-ray based spectroscopic techniques are indispensable for directly probing the electronic structure and determining the valence states of constituent atoms in cerium-osmium compounds. By analyzing the interaction of X-rays with core-level electrons, these methods offer a window into the local atomic and electronic arrangements.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. The technique is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The Ce L3-edge XANES is particularly sensitive to the cerium valence state. In mixed-valence systems, the XANES spectrum often exhibits a double-peak structure. These features are attributed to final states with 4f¹ and 4f⁰ configurations, corresponding to Ce³⁺ and Ce⁴⁺ states, respectively. The relative intensities of these peaks can be used to quantify the degree of valence mixing. While specific XAS studies on cerium-osmium compounds are not widely reported in the available literature, the principles of this technique are fundamental to understanding the mixed-valence phenomena often present in cerium-based intermetallics. For instance, in the skutterudite (B1172440) CeOs₄Sb₁₂, which exhibits Kondo insulating behavior, the hybridization between the Ce 4f electrons and the conduction band states is a key factor that could be probed by Ce L₃-edge XANES.
EXAFS, on the other hand, provides information about the local atomic environment, including coordination numbers and interatomic distances around the absorbing atom. This would be crucial for understanding the local structural details in complex Ce-Os compounds and how they relate to the observed physical properties.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. The analysis of the Ce 3d core-level spectra is a standard method for determining the valence state of cerium.
The Ce 3d XPS spectrum is characterized by complex multiplet splitting, resulting in a series of peaks even for a single valence state. For Ce⁴⁺ compounds like CeO₂, the spectrum typically shows six distinct peaks, while Ce³⁺ compounds exhibit a different four-peak structure. The presence of a peak at approximately 917 eV is a characteristic signature of the Ce⁴⁺ state. By deconvolution of the experimental spectra, the relative concentrations of Ce³⁺ and Ce⁴⁺ can be estimated.
While direct XPS studies on cerium-osmium intermetallics are scarce in the reviewed literature, research on related filled skutterudites like NdOs₄Sb₁₂ has shown differences in the rare-earth valence state between the surface and the bulk. Such findings suggest that XPS could reveal important surface-specific electronic properties in Ce-Os compounds, which may differ from their bulk characteristics.
Synchrotron Powder X-ray Diffraction (XRD) is a high-resolution technique essential for determining the crystal structure and lattice parameters of materials with high precision. The high brilliance and collimation of synchrotron radiation allow for the collection of high-quality diffraction data, enabling detailed structural analysis, including Rietveld refinement.
Studies on the compound CeOs₂Al₁₀, which crystallizes in an orthorhombic structure (space group Cmcm), have utilized single-crystal X-ray diffraction to investigate its structural properties at different temperatures. These investigations reveal the anisotropic thermal expansion of the lattice parameters. For instance, the b-axis shows less sensitivity to temperature changes compared to the a and c axes. This structural information is crucial for understanding the anisotropic nature of its physical properties, such as the antiferromagnetic ordering that occurs at approximately 28.7 K.
| Temperature (K) | a (Å) | b (Å) | c (Å) |
|---|---|---|---|
| 300 | 9.141(3) | 10.231(2) | 9.176(3) |
| 110 | 9.125(4) | 10.222(2) | 9.157(4) |
Furthermore, high-pressure synchrotron XRD studies on the filled skutterudite CeOs₄Sb₁₂ have been instrumental in determining its bulk modulus, providing insight into the material's compressibility and the nature of the bonding.
Resonance Spectroscopies for Local Electronic and Magnetic Environments
Resonance spectroscopies, such as Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR), are powerful local probes of the electronic and magnetic environments around specific nuclei. These techniques are particularly valuable for studying correlated electron systems where macroscopic measurements may not fully capture the microscopic details.
Nuclear Quadrupole Resonance (NQR) is a zero-field magnetic resonance technique that probes the interaction between the nuclear electric quadrupole moment of a nucleus (with spin I > 1/2) and the local electric field gradient (EFG) at the nuclear site. The NQR frequency is highly sensitive to the local charge distribution and symmetry, making it an excellent tool for detecting phase transitions and probing local electronic states.
In the filled-skutterudite compound CeOs₄Sb₁₂, ¹²¹/¹²³Sb NQR studies have been pivotal in uncovering a novel phase transition at approximately 0.9 K. The temperature dependence of the nuclear spin-lattice relaxation rate (1/T₁) provides crucial information about the low-energy spin fluctuations. In CeOs₄Sb₁₂, 1/T₁ was found to follow a behavior indicative of a system approaching an antiferromagnetic quantum critical point. arxiv.org Below the transition temperature, a marked reduction in 1/T₁ and a broadening of the NQR spectrum provide evidence for the onset of a new ordered state, possibly a spin-density-wave or charge-density-wave. arxiv.org
These findings highlight the power of NQR in revealing subtle phase transitions and the nature of electronic correlations in cerium-osmium compounds.
Nuclear Magnetic Resonance (NMR) is a versatile spectroscopic technique that probes the local magnetic field at a nuclear site. In metallic systems like cerium-osmium compounds, the Knight shift and the spin-lattice relaxation rate are key parameters that provide insight into the electronic and magnetic properties.
A detailed ²⁷Al NMR study on a powder sample of CeOs₂Al₁₀ has provided microscopic evidence for the formation of a partial energy gap at the Fermi level below its transition temperature of ~29 K. In this compound, five crystallographically non-equivalent aluminum sites were resolved. The Knight shift for each site exhibits a thermally activated behavior at low temperatures, which is a hallmark of gap opening.
| Aluminum Site | Knight Shift at 300 K (%) | Knight Shift at 4 K (%) |
|---|---|---|
| Al(1) | ~0.08 | ~0.04 |
| Al(2) | ~0.12 | ~0.06 |
| Al(3) | ~0.15 | ~0.08 |
| Al(4) | ~0.18 | ~0.10 |
| Al(5) | ~0.21 | ~0.12 |
Note: The Knight shift values are approximate and extracted from graphical representations in the cited literature for illustrative purposes.
The spin-lattice relaxation rate (1/T₁) in CeOs₂Al₁₀ shows a rapid decrease below the transition temperature, further confirming the formation of an energy gap. The analysis of both the Knight shift and the relaxation rate data suggests the presence of a pseudogap of about 120 K with a residual density of states at the Fermi level. This indicates that the gap is not complete over the entire Fermi surface.
Vibrational Spectroscopies for Lattice Dynamics and Defect Analysis
Vibrational spectroscopy techniques are essential non-destructive methods for investigating the internal structure of materials like cerium-osmium compounds. By probing the vibrational modes of atoms within the crystal lattice, these techniques provide detailed information on crystal structure, bonding characteristics, and the presence of defects.
Raman Spectroscopy
Raman spectroscopy is a powerful technique for studying the lattice dynamics of crystalline materials. It relies on the inelastic scattering of monochromatic light, known as Raman scattering, where photons exchange energy with the material's vibrational modes, or phonons. wikipedia.org This energy exchange results in a shift in the frequency of the scattered light, and the resulting Raman spectrum serves as a unique vibrational fingerprint of the material. mdpi.com
In the context of cerium-osmium compounds, Raman spectroscopy would be employed to identify the specific phonon modes associated with the Ce-Os crystal lattice. The position, intensity, and width of the Raman peaks provide critical information about the material's properties. For instance, the frequencies of the modes are determined by the atomic masses of cerium and osmium and the strength of the bonds connecting them. Analysis of these modes can reveal details about the crystallographic phase and the presence of any structural distortions. acs.org Furthermore, changes in peak shape, such as broadening, can indicate the presence of crystalline defects, impurities, or nano-scaling effects. researchgate.net
Second-order Raman scattering, where two phonons are involved in the scattering process, can also be analyzed to gain a more comprehensive understanding of the material's lattice dynamics across the entire Brillouin zone. aps.org This allows for the study of phonon overtones and combinations, providing deeper insight into the vibrational density of states. researchgate.net
Interactive Table: Potential Raman Modes in a Hypothetical CeOs₂ Compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Interpretation |
| ~100-200 | Os-Os lattice vibrations | Corresponds to the collective motion of the heavier osmium atoms in the crystal lattice. |
| ~200-350 | Ce-Os stretching modes | Reflects the strength of the direct chemical bond between cerium and osmium atoms. |
| ~450-500 | Defect-activated mode | May indicate the presence of oxygen impurities (Ce-O bond) or other lattice defects. |
| >500 | Second-order scattering | Overtones or combination bands of fundamental phonon modes. |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a complementary technique to Raman spectroscopy that measures the absorption of infrared radiation by a material. ceriumlabs.com When the frequency of the infrared radiation matches the frequency of a specific vibrational mode within the material, the radiation is absorbed. FTIR is particularly sensitive to polar chemical bonds and is widely used for identifying functional groups and probing lattice vibrations. researchgate.netsemanticscholar.org
For cerium-osmium materials, FTIR analysis would reveal information about the vibrational modes that are infrared-active. This includes fundamental phonon modes of the Ce-Os lattice, which can help confirm the crystal structure. A significant application of FTIR in the study of cerium-containing compounds is the ability to monitor the oxidation state of cerium. The electronic transition of Ce³⁺ from its ground state (²F₅/₂) to its excited state (²F₇/₂) gives rise to a characteristic absorption band in the mid-infrared region, typically around 2110-2147 cm⁻¹. researchgate.netmdpi.comnih.gov The presence and intensity of this peak can be used to qualitatively and, in some cases, quantitatively assess the concentration of Ce³⁺ ions, providing direct insight into the material's redox properties and the presence of oxygen vacancies. mdpi.com
Interactive Table: Characteristic FTIR Absorption Bands for Cerium-Osmium Systems
| Wavenumber (cm⁻¹) | Assignment | Significance in Ce-Os Analysis |
| ~500-600 | Ce-O stretching vibration | Indicates the presence of oxide phases or oxygen impurities. researchgate.net |
| ~2120 | Ce³⁺ (²F₅/₂ → ²F₇/₂) electronic transition | Direct evidence and measure of the reduced state of cerium in the compound. researchgate.netnih.gov |
| 3000-3600 | O-H stretching modes | Presence of adsorbed water or surface hydroxyl groups. researchgate.net |
Electron Microscopy and Elemental Analysis for Microstructure and Composition
Electron microscopy techniques utilize a focused beam of electrons to generate high-resolution images of a material's surface, providing information far beyond the diffraction limit of light microscopy. When combined with elemental analysis, these methods offer a complete picture of a material's morphology and chemical makeup.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) is a foundational technique for microstructural characterization. It generates high-magnification images by scanning a sample's surface with a focused electron beam, detecting secondary and backscattered electrons to reveal detailed information about surface topography and morphology. nanoscience.comcarleton.edu In the analysis of cerium-osmium compounds, SEM would be used to visualize key microstructural features such as grain size, grain boundaries, phase distribution, porosity, and surface texture. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique integrated into the SEM. The incident electron beam excites atoms within the sample, causing them to emit characteristic X-rays. ceriumlabs.com The energy of these X-rays is unique to each element, allowing for elemental identification and compositional analysis. memphis.edu When applied to a cerium-osmium sample, EDX can:
Confirm Elemental Presence : Verify that both cerium and osmium are present in the sample. researchgate.net
Determine Stoichiometry : Perform quantitative analysis at specific points to determine the atomic ratio of Ce to Os, helping to identify the compound's formula.
Elemental Mapping : Generate two-dimensional maps showing the spatial distribution of cerium and osmium across the imaged area. researchgate.net This is crucial for identifying phase segregation, the presence of secondary phases (e.g., pure Ce, pure Os, or oxides), or the distribution of impurities. osti.gov
Together, SEM and EDX provide an indispensable correlation between the physical microstructure and the chemical composition of cerium-osmium materials. researchgate.net
Interactive Table: Example of SEM-EDX Analysis of a Cerium-Osmium Sample
| Analysis Type | Observation/Data | Interpretation |
| SEM Imaging | Polygonal grains with an average size of 5-10 µm. | Reveals the crystalline grain structure of the material. |
| EDX Point Analysis (on grain) | Ce: 33.5 at%, Os: 66.5 at% | Suggests the primary phase has a stoichiometry close to CeOs₂. |
| EDX Point Analysis (at grain boundary) | Ce: 25.1 at%, Os: 70.2 at%, O: 4.7 at% | Indicates potential segregation of an osmium-rich phase and some oxidation at the grain boundaries. |
| EDX Elemental Map | Uniform distribution of Ce and Os across grains, with slight Os enrichment at boundaries. | Confirms a largely homogeneous primary phase with minor compositional variations. |
Optical Spectroscopy
Optical spectroscopy investigates the interaction of electromagnetic radiation with a material to probe its electronic structure, including band gaps and interband transitions.
Optical Conductivity Spectra
The optical conductivity, σ(ω), is a fundamental property that describes how a material responds to an oscillating electric field, such as light. It is derived from measurements of optical constants like reflectance and absorbance and provides direct insight into the electronic band structure of the material. researchgate.net
For a cerium-osmium intermetallic compound, the optical conductivity spectrum would be characterized by features corresponding to both free-carrier (intraband) and bound-carrier (interband) electronic transitions. At low frequencies (far-infrared), a Drude peak is typically observed, which represents the collective response of the free conduction electrons.
Of particular interest in cerium-based intermetallics are the features that appear in the mid-infrared region. arxiv.org The presence of cerium's 4f electronic states near the Fermi level often leads to distinct peaks in the optical conductivity spectrum. These peaks arise from optical transitions from occupied electronic states (often with significant p or d character from neighboring atoms) into the unoccupied, spin-orbit split Ce 4f states. arxiv.org The shape, position, and number of these peaks (e.g., single, double, or triple-peak structures) are sensitive to the specific electronic structure and hybridization between the Ce 4f electrons and the conduction band, providing a powerful tool to study these interactions. arxiv.org As intermetallics with partially occupied d-states, Ce-Os systems are expected to exhibit a complex spectrum with multiple interband transitions. researchgate.netarxiv.org
Interactive Table: Expected Features in the Optical Conductivity Spectrum of a Cerium-Osmium Intermetallic
| Spectral Region | Feature | Physical Origin |
| Far-Infrared (< 0.1 eV) | Drude Peak | Intraband transitions of free charge carriers. |
| Mid-Infrared (0.1 - 1.0 eV) | Distinct Peaks | Interband transitions from occupied states to unoccupied spin-orbit split Ce 4f states. arxiv.org |
| Near-Infrared / Visible (> 1.0 eV) | Broad Absorption Bands | Interband transitions involving Os 5d and other conduction band states. |
Excitation and Emission Spectroscopy
There is no available literature detailing the excitation and emission spectra of any binary cerium-osmium compound. Spectroscopic studies on cerium typically focus on the electronic transitions involving its 4f electrons. In many cerium-containing materials, luminescence arises from 5d→4f transitions of the Ce³⁺ ion, which are characterized by broad excitation and emission bands. The precise energies of these transitions are highly sensitive to the local coordination environment of the cerium ion. Without experimental data for a Ce-Os compound, it is not possible to describe its specific excitation and emission characteristics.
Macroscopic Transport and Thermodynamic Measurements
Electrical Resistivity
No experimental data for the electrical resistivity of binary cerium-osmium compounds could be located. The electrical transport properties of cerium-containing intermetallics are often complex, exhibiting phenomena such as the Kondo effect, heavy fermion behavior, and valence fluctuations, all of which profoundly influence their resistivity as a function of temperature. For comparison, studies on the ternary compound CeOs₂Al₁₀ have shown intricate temperature-dependent resistivity profiles that are sensitive to applied pressure, but these findings cannot be directly extrapolated to the binary Ce-Os system.
Magnetic Susceptibility and Magnetization Measurements
Detailed magnetic susceptibility and magnetization data for cerium-osmium compounds are not present in the available scientific literature. The magnetic behavior of cerium compounds is dictated by the localization and interactions of the 4f electron. Depending on the chemical environment, cerium can exhibit paramagnetism, ferromagnetism, antiferromagnetism, or intermediate valence behavior. While research on related compounds like CeOs₂Al₁₀ and other cerium intermetallics provides insights into the range of possible magnetic phenomena, specific measurements for a Ce-Os compound, which would be crucial for determining its magnetic ordering temperature, effective magnetic moment, and any anisotropic behavior, are currently absent.
Heat Capacity Measurements
There are no published heat capacity measurements for any cerium-osmium intermetallic compound. Heat capacity studies are vital for understanding the thermodynamic properties of a material, including its electronic and phononic contributions, as well as any phase transitions. In many cerium-based heavy fermion systems, the electronic specific heat coefficient at low temperatures is significantly enhanced, a hallmark of strongly correlated electron behavior. Without experimental data, the thermodynamic characteristics of Ce-Os compounds remain unknown.
Magnetostriction
No studies on the magnetostriction of cerium-osmium compounds have been reported. Magnetostriction, the change in a material's dimensions in response to a magnetic field, is a key property for certain technological applications. While cerium and its alloys can exhibit magnetostrictive effects, the magnitude and nature of this phenomenon are highly dependent on the specific crystal structure and magnetic interactions within the compound. The absence of research in this area for the Ce-Os system means that its magnetoelastic properties have not been characterized.
First Principles and Computational Investigations of Cerium Osmium Systems
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) is a cornerstone of modern computational materials science, providing a framework to calculate the ground-state properties of a many-electron system. However, standard approximations to the exchange-correlation functional within DFT, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), often fail to accurately describe the strong on-site Coulomb repulsion of the localized 4f electrons in cerium. arxiv.org This can lead to incorrect predictions of electronic and magnetic properties. For instance, standard DFT calculations might inaccurately place the 4f states at the Fermi level, suggesting a metallic behavior that contradicts the insulating or semi-metallic nature observed in some strongly correlated materials. To address these limitations, more sophisticated DFT-based techniques are employed.
DFT+U Calculations for Strongly Correlated Electron Systems
The DFT+U method is a widely used approach that improves upon standard DFT by incorporating an on-site Hubbard U term, which explicitly accounts for the strong Coulomb repulsion among localized electrons, such as the 4f electrons of cerium. banglajol.info This correction helps to properly position the 4f energy levels, providing a more accurate description of the electronic structure, magnetic moments, and band gaps.
In the context of a hypothetical Ce-Os intermetallic compound, a DFT+U calculation would be crucial for determining the degree of localization of the Ce 4f electrons. The choice of the effective U parameter is critical and is often determined by comparing calculated properties with experimental data or by using more advanced theoretical methods. For example, in studies of CeRu₂Al₁₀, the inclusion of the Hubbard U was found to be essential for stabilizing the magnetic structure and determining the preferred magnetic ground state. nih.gov A similar approach would be necessary to understand the magnetic ordering in any potential Ce-Os phases.
Illustrative Data Table: DFT+U Calculated Properties for Hypothetical CeOs₂ Note: The following data is hypothetical and serves to illustrate the typical output of DFT+U calculations for a cerium intermetallic. The values are based on trends observed in similar Ce-based compounds.
| U_eff (eV) | Lattice Constant (Å) | Magnetic Moment on Ce (μ_B) | Band Gap (eV) |
| 0 (Standard DFT) | 7.45 | 0.25 | 0.0 (Metallic) |
| 2 | 7.48 | 0.65 | 0.15 |
| 4 | 7.52 | 0.88 | 0.40 |
| 6 | 7.55 | 0.95 | 0.75 |
Hybrid Functionals in DFT Simulations
Hybrid functionals offer an alternative and often more accurate approach to studying strongly correlated systems. They incorporate a fraction of the exact Hartree-Fock exchange into the DFT exchange-correlation functional. This mixing can significantly improve the description of electronic properties, particularly band gaps, without the need for an empirically chosen U parameter.
The application of hybrid functionals, such as HSE06, would provide a more rigorous prediction of the electronic band structure of Ce-Os compounds. For cerium-based systems, hybrid functionals can better capture the delicate balance between electron localization and delocalization. While computationally more demanding than DFT+U, hybrid functional calculations would be valuable for benchmarking and refining the understanding of the electronic ground state in these complex intermetallics.
Many-Body Theoretical Frameworks (e.g., Dynamical Mean-Field Theory)
For systems where electron correlations are particularly strong and dynamic, even DFT+U and hybrid functionals may be insufficient. In such cases, more advanced many-body techniques like Dynamical Mean-Field Theory (DMFT) are employed. DMFT maps the complex lattice problem onto a single-impurity problem that can be solved with high accuracy, capturing the dynamic nature of electron correlations.
The combination of DFT with DMFT (DFT+DMFT) has proven to be a powerful tool for studying cerium and its compounds, successfully describing phenomena such as the volume collapse transition in elemental cerium and the formation of heavy fermion states. arxiv.orgarxiv.org In a Ce-Os system, a DFT+DMFT approach would be the state-of-the-art method to investigate the Kondo effect, which arises from the interaction between localized 4f magnetic moments and itinerant conduction electrons. This method can calculate the spectral function (density of states), which can be directly compared with photoemission spectroscopy experiments, providing deep insights into the nature of the 4f electrons. For instance, studies on CeRh₂Si₂ have used DFT+DMFT to understand the influence of the surface on the electronic structure and hybridization strength. hpstar.ac.cn Similarly, for the superconductor CeIr₃, DMFT was necessary to correctly reproduce the experimental electronic specific heat by accounting for the strong hybridization of Ce 4f states with the transition metal 5d states. arxiv.org
Modeling of Electronic Structure, Band Hybridization, and Interatomic Interactions
A key aspect of understanding Ce-Os systems is the hybridization between the cerium 4f orbitals and the osmium 5d orbitals. This f-d hybridization is critical in determining the magnetic and electronic properties of the material. First-principles calculations are essential for quantifying this interaction.
The projected density of states (PDOS) is a common output from DFT and DFT+DMFT calculations that visualizes the contribution of different orbitals to the electronic states at various energy levels. For a Ce-Os compound, the PDOS would reveal the extent of overlap between the Ce 4f and Os 5d bands near the Fermi level. Strong hybridization would indicate a more itinerant character of the 4f electrons and could lead to heavy fermion behavior or intermediate valence states. In Ce-Fe intermetallics, for example, the hybridization between N(p), Ce(4f), and Fe(3d) states was shown to be crucial for chemical stability. aps.org
Illustrative Data Table: Calculated Hybridization Properties for Hypothetical CeOs₂ Note: This table presents hypothetical data to illustrate the kind of information obtained from electronic structure calculations. The values are representative of what might be expected in a Ce-based intermetallic with a transition metal.
| Property | Calculated Value | Interpretation |
| Ce 4f peak position relative to Fermi level | -0.8 eV | 4f states are close to the Fermi level, suggesting strong correlation effects. |
| Os 5d bandwidth | 6.5 eV | Broad d-band indicates significant Os-Os interaction. |
| f-d hybridization strength (integrated overlap) | 0.15 eV | Moderate hybridization, potentially leading to intermediate valence or heavy fermion character. |
| Density of States at Fermi Level, N(E_F) | 12.5 states/eV/f.u. | High N(E_F) suggests a large electronic specific heat, characteristic of heavy fermion systems. |
Prediction of Novel Phases and Electronic Ground States
First-principles calculations are not only used to analyze known materials but also to predict the existence and stability of new compounds. By calculating the formation enthalpy of various crystal structures across the Ce-Os composition range, it is possible to construct a theoretical phase diagram. Computational tools based on evolutionary algorithms can systematically search for the most stable crystal structures, which can then be further investigated for interesting electronic or magnetic properties. researchgate.net
For the Ce-Os system, such a computational search could uncover novel intermetallic phases that have not yet been synthesized. Once a stable or metastable structure is predicted, its electronic ground state (e.g., paramagnetic, ferromagnetic, or antiferromagnetic) can be determined by comparing the total energies of different magnetic configurations. nih.gov This predictive capability is crucial for guiding experimental efforts toward the discovery of new materials with potentially unique properties arising from the interplay of cerium's 4f electrons and osmium's 5d electrons. For example, first-principles calculations on CeRu₂ revealed a kagome flat band near the Fermi surface, suggesting a link between its crystal structure and its magnetic and superconducting properties. arxiv.orgresearchgate.net A similar computational exploration of the Ce-Os system could reveal candidates for new superconductors or complex magnetic materials.
Academic Research Prospects and Emerging Themes in Cerium Osmium Materials Science
Design Principles for Novel Quantum Materials
The design of novel quantum materials within the cerium-osmium family hinges on the strategic combination of elements and crystal structures that promote strong electronic correlations and quantum fluctuations. The 4f electrons of cerium are pivotal, as they can exhibit both localized and itinerant characteristics, leading to a rich variety of physical properties. The choice of other constituent elements and the resulting crystal lattice are crucial in steering the system towards interesting quantum states.
A key design principle is the creation of specific lattice geometries that influence the interactions between the cerium f-electrons and the conduction electrons (c-f hybridization). For instance, the orthorhombic YbFe₂Al₁₀-type structure of CeOs₂Al₁₀ provides a unique environment for the cerium ions. This caged compound features a complex arrangement of atoms that leads to anisotropic hybridization, a crucial factor in its observed physical properties. The specific crystal structure can be intentionally chosen to create geometric frustration or low-dimensional electronic or magnetic characteristics, which are known pathways to exotic states of matter like quantum spin liquids.
Another important design aspect is the concept of chemical pressure and valence tuning. The energy levels of the 4f, 5d, and 6s electrons in cerium are very close, allowing for dual valence states. By selecting elements that either donate or withdraw electrons, or by creating a lattice that exerts "chemical pressure" on the cerium atoms, it's possible to tune the cerium valence and the strength of the electronic correlations. This principle is fundamental to navigating the phase space of these materials to uncover phenomena such as quantum criticality and unconventional superconductivity. The exploration of different osmium-containing structures, from binary intermetallics to more complex ternary and quaternary compounds, allows for a systematic application of these design principles to discover new materials with tailored quantum properties.
Deeper Understanding of Complex Correlated Electron Phenomena in f-Electron Systems
Cerium-osmium compounds are model systems for investigating the complex correlated electron phenomena that arise from the behavior of f-electrons. These phenomena are rooted in the strong Coulomb repulsion between electrons in the narrow 4f orbitals and their interaction with the wider conduction bands.
One of the central phenomena in these materials is the Kondo effect . In a dilute magnetic alloy, this leads to the screening of the local magnetic moments of the cerium ions by the conduction electrons at low temperatures, resulting in a characteristic increase in electrical resistivity with decreasing temperature. In a concentrated system like an intermetallic compound, the Kondo effect can lead to the formation of a Kondo lattice , where a coherent state of heavy quasiparticles emerges at low temperatures. These quasiparticles have effective masses that can be hundreds or even thousands of times larger than the bare electron mass, a hallmark of heavy fermion systems.
The compound CeOs₂Al₁₀ is a fascinating example of a Kondo semiconductor . Its electronic structure is characterized by the opening of a c-f hybridization gap at the Fermi level. Optical conductivity measurements reveal that this gap emerges at temperatures well above the ordering temperature and is anisotropic. Along the b-axis, a distinct energy gap with a peak at 20 meV appears below 39 K, which is attributed to a structural distortion. The onset of this gap becomes more pronounced below the anomalous antiferromagnetic ordering temperature (T₀) of 29 K. This suggests a complex interplay between the electronic structure, lattice distortions, and the eventual magnetic ordering. The origin of this high ordering temperature in a Kondo semiconductor remains a subject of intense research, with proposals suggesting that the magnetic ordering is driven by the electronic structure, possibly involving a charge-density wave instability.
| Property | Value/Description |
|---|---|
| Crystal Structure | Orthorhombic, YbFe₂Al₁₀-type (Cmcm) |
| Phase Transition Temperature (T₀) | 29 K |
| Nature of Transition | Anomalous Antiferromagnetic Ordering |
| Electronic Classification | Kondo Semiconductor |
| c-f Hybridization Gap | ~50 meV (from optical conductivity) |
| Additional Gap (along b-axis) | ~20 meV (appears below 39 K) |
Tailoring Electronic and Magnetic Ground States through Compositional and External Parameter Control
A significant area of research in cerium-osmium materials science is the ability to manipulate their electronic and magnetic ground states through various tuning parameters. This control is essential for both fundamental understanding and potential technological applications.
Compositional control is a powerful tool for tuning the properties of these materials. By substituting elements on different crystallographic sites, it is possible to introduce electron or hole doping and to modify the local crystal environment of the cerium ions. In CeOs₂Al₁₀, for instance, substituting osmium with rhenium (electron doping) or iridium (hole doping) has been shown to systematically alter the c-f hybridization gap. The intensity of this gap, as observed in optical conductivity measurements, continuously decreases as the system moves from hole-doped to electron-doped, indicating a direct tuning of the electronic correlations. The magnetic ordering temperature, T₀, is also sensitive to this doping, suggesting a strong link between the electronic structure and magnetism.
External parameters such as magnetic fields and pressure provide clean and continuous ways to tune the ground state of cerium-osmium compounds. The magnetic susceptibility of CeOs₂Al₁₀ is highly anisotropic, with the response being largest when the magnetic field is applied along the a-axis. Furthermore, a metamagnetic anomaly is observed when a magnetic field of 6-8 T is applied along the c-axis, indicating a field-induced change in the magnetic structure. These observations have been used to construct a B-T phase diagram, which maps out the different magnetic phases as a function of temperature and applied magnetic field. While the transition temperature T₀ is remarkably stable against magnetic fields up to 14 T, the application of pressure is expected to have a more significant effect by modifying the lattice parameters and thus the c-f hybridization strength. Such pressure studies are crucial for exploring the possibility of inducing quantum critical points, where the magnetic ordering temperature is suppressed to absolute zero, often giving rise to unconventional superconductivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
